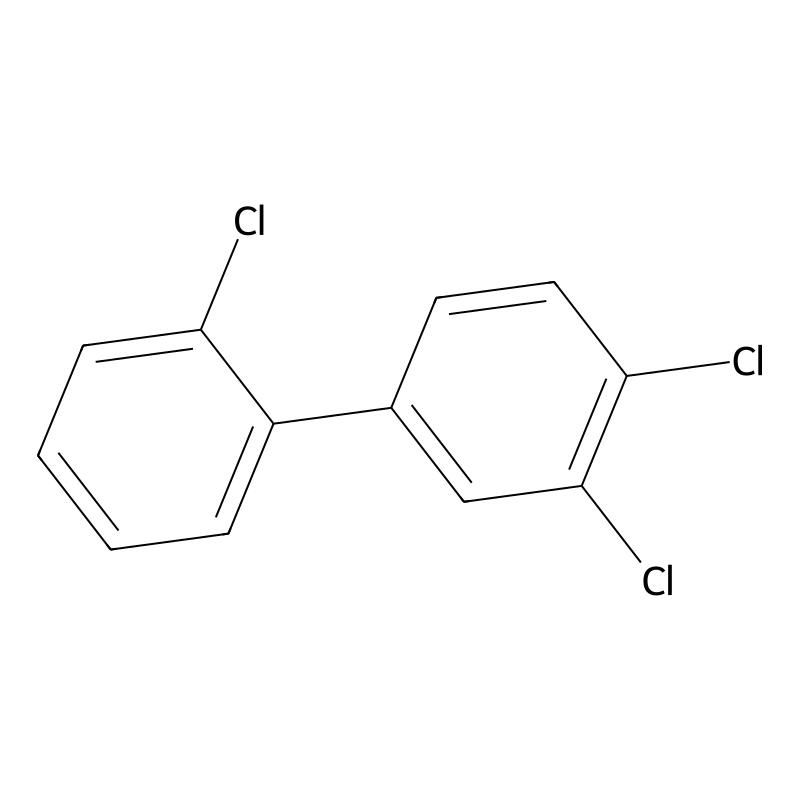

2',3,4-Trichlorobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Environmental Monitoring

Scientists use 2,3',4'-trichlorobiphenyl as a reference standard for environmental monitoring purposes. This involves measuring the presence and concentration of PCBs in air, water, and soil samples. By comparing the measured PCB profile to a standard that includes 2,3',4'-trichlorobiphenyl, researchers can identify the specific types of PCBs that are present in the environment. PubChem, National Institutes of Health:

2',3,4-Trichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic compounds characterized by the presence of chlorine atoms attached to biphenyl structures. Its chemical formula is C₁₂H₇Cl₃, and it features three chlorine atoms substituted at the 2', 3, and 4 positions of one of the phenyl rings in biphenyl. This compound is recognized for its persistence in the environment and potential toxicological effects on human health and ecosystems .

2,3',4'-Trichlorobiphenyl is classified as a likely human carcinogen by the International Agency for Research on Cancer (IARC). Exposure to PCBs has been linked to various health problems, including:

- Cancer

- Developmental problems

- Immune system dysfunction

- Neurological effects

- Oxidation: This reaction is typically initiated by hydroxyl radicals in the atmosphere, leading to various degradation products.

- Dechlorination: Microbial processes can facilitate the removal of chlorine atoms from the compound, transforming it into less chlorinated biphenyls or other degradation products. For example, studies have shown that certain bacteria can effectively dechlorinate 2',3,4-trichlorobiphenyl under anaerobic conditions .

- Photolytic Degradation: Exposure to sunlight can lead to the breakdown of this compound through photolytic reactions, although these processes are generally slow due to the stability of the chlorinated structure .

The biological activity of 2',3,4-trichlorobiphenyl is significant due to its potential toxic effects. It has been shown to exhibit endocrine-disrupting properties, affecting hormone regulation in wildlife and possibly humans. Studies indicate that PCBs can interfere with thyroid hormones and may contribute to reproductive and developmental issues in various organisms . Furthermore, 2',3,4-trichlorobiphenyl has been linked to carcinogenic effects in laboratory studies, prompting regulatory scrutiny regarding its environmental presence and human exposure risks .

The synthesis of 2',3,4-trichlorobiphenyl typically involves chlorination reactions of biphenyl. Common methods include:

- Direct Chlorination: Biphenyl is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride. This method allows for selective chlorination at specific positions on the biphenyl ring.

- Electrophilic Substitution: This method utilizes electrophilic aromatic substitution reactions where chlorinating agents are used to introduce chlorine atoms into the biphenyl structure selectively.

These synthetic routes require careful control of reaction conditions to achieve desired substitution patterns and minimize byproducts .

Recent studies have focused on understanding the interactions of 2',3,4-trichlorobiphenyl with various biological systems:

- Microbial Interactions: Research has identified specific bacterial strains capable of degrading this compound through reductive dechlorination processes. These interactions are vital for bioremediation strategies aimed at cleaning up PCB-contaminated sites .

- Toxicological Studies: Investigations into how this compound interacts with cellular receptors have revealed potential pathways for endocrine disruption and carcinogenicity. These studies are crucial for evaluating health risks associated with exposure .

Several compounds share structural similarities with 2',3,4-trichlorobiphenyl. Here are some notable examples:

| Compound Name | Chemical Formula | Chlorine Substitution Pattern | Unique Features |

|---|---|---|---|

| 2,4-Dichlorobiphenyl | C₁₂H₈Cl₂ | Two chlorine atoms | Less persistent than trichlorobiphenyl |

| 2',4'-Dichlorobiphenyl | C₁₂H₈Cl₂ | Two chlorine atoms | Different substitution pattern |

| 2',3',4'-Trichlorobiphenyl | C₁₂H₇Cl₃ | Three chlorine atoms | Similar structure but different position |

| 3,3',4,4'-Tetrachlorobiphenyl | C₁₂H₆Cl₄ | Four chlorine atoms | More toxic and persistent |

The uniqueness of 2',3,4-trichlorobiphenyl lies in its specific chlorine substitution pattern that influences its chemical reactivity and biological activity compared to other similar compounds. Its persistence and toxicological profile make it a significant focus in environmental health research.

Regioselective Chlorination Techniques for Polychlorinated Biphenyl Synthesis

The regioselective synthesis of 2',3,4-trichlorobiphenyl and related congeners employs several distinct chlorination methodologies that control the positioning of chlorine substituents on the biphenyl framework.

Direct Chlorination with Lewis Acid Catalysts

Direct chlorination of biphenyl using chlorine gas in the presence of ferric chloride catalyst represents the most established industrial method for polychlorinated biphenyl synthesis [3]. This process operates at temperatures of 150-160°C, where chlorine gas is passed through molten biphenyl containing ferric chloride as catalyst [3]. The reaction proceeds through electrophilic aromatic substitution, with the Lewis acid activating the chlorine molecule for attack on the electron-rich aromatic ring [4].

The chlorination mechanism involves formation of a chloronium ion intermediate through coordination of chlorine with ferric chloride, followed by electrophilic attack on the biphenyl ring [4]. The regioselectivity is influenced by the electronic properties of the biphenyl system, where the 4-position demonstrates highest reactivity due to resonance stabilization [3]. Sequential chlorination produces increasingly chlorinated products, with refractive index monitoring used to control the degree of chlorination [3].

Temperature control proves critical for achieving desired chlorination patterns, as elevated temperatures favor formation of higher chlorinated congeners while lower temperatures promote selective monochlorination [3]. The reaction typically achieves yields approaching 97% for tetrachlorinated products under optimized conditions .

Aluminum Chloride Catalyzed Systems

Aluminum chloride serves as an alternative Lewis acid catalyst for biphenyl chlorination, offering enhanced regioselectivity compared to ferric chloride systems [6]. The aluminum chloride catalyst activates chlorine through formation of aluminum tetrachloride complexes, which facilitate electrophilic aromatic substitution [6]. This system operates effectively at lower temperatures than ferric chloride catalysis, providing improved control over product distribution [6].

The mechanism involves coordination of chlorine with aluminum chloride to form activated chlorinating species that selectively attack positions of highest electron density on the biphenyl ring [7]. The resulting chlorinated products demonstrate high purity due to the milder reaction conditions that minimize over-chlorination and side product formation [7].

| Chlorination Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Direct Chlorination | FeCl₃ | 150-160 | ~97 | Moderate |

| Lewis Acid Catalysis | AlCl₃ | 120-140 | 85-95 | High |

| Controlled Atmosphere | FeCl₃/N₂ | 140-150 | 90-95 | Enhanced |

Catalytic Coupling Reactions in Biphenyl Functionalization

Suzuki-Miyaura Cross-Coupling Methodology

The Suzuki-Miyaura cross-coupling reaction represents the predominant method for synthesizing 2',3,4-trichlorobiphenyl through palladium-catalyzed coupling of appropriately substituted aryl halides with boronic acid derivatives [8]. This methodology employs palladium catalysts, typically bis(diphenylphosphino)ferrocene palladium dichloride or related complexes, to facilitate carbon-carbon bond formation between chlorinated aromatic precursors [8].

The synthesis of 2',3,4-trichlorobiphenyl proceeds through coupling of 4-chlorobenzene boronic acid with 2,3-dichlorobromobenzene in the presence of palladium catalyst and base [9]. The reaction operates under mild conditions, typically at 110°C in polar aprotic solvents such as 1,4-dioxane [8]. Aqueous sodium carbonate serves as the optimal base, providing yields of 36-77% depending on specific reaction conditions [8].

The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the boronic acid and reductive elimination to form the biphenyl product [8]. The choice of ligand significantly influences reaction efficiency, with bis(diphenylphosphino)ferrocene providing superior results compared to triphenylphosphine-based systems [8].

Optimization studies demonstrate that solvent selection critically affects product purity and yield [8]. Reactions performed in dimethylformamide or tetrahydrofuran result in significant impurities requiring extensive purification, while 1,4-dioxane provides cleaner reaction profiles [8]. The use of cesium fluoride as base leads to dramatically reduced yields (3-15%) compared to sodium carbonate systems [8].

Advanced Palladium Catalyst Systems

Recent developments in palladium catalyst design have led to improved methodologies for trichlorobiphenyl synthesis [10]. The combination of bis(dibenzylideneacetone)palladium with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl ligand provides yields of 65-98% for sterically hindered polychlorinated biphenyl derivatives [10].

This catalyst system demonstrates remarkable tolerance for aromatic chlorine substituents, enabling synthesis of highly chlorinated congeners without competing dechlorination reactions [10]. The improved performance results from the bulky, electron-rich phosphine ligand that stabilizes palladium(0) intermediates and facilitates challenging cross-coupling transformations [10].

The reaction proceeds through standard Suzuki-Miyaura mechanism but with enhanced efficiency due to improved catalyst stability and reduced catalyst loading requirements [10]. Typical reactions employ 2 mol% palladium loading and operate at 110°C for 24 hours, providing consistent high yields across diverse substrate combinations [10].

Ullmann Coupling Reactions

Traditional Ullmann coupling reactions provide an alternative approach for biphenyl synthesis, though with generally lower yields compared to modern palladium-catalyzed methods [10]. This methodology employs copper bronze as catalyst and requires high temperatures (230°C) for extended reaction periods (7 days) [10].

The Ullmann coupling of methoxy aryl iodides with chlorinated aromatics yields 20-38% of desired biphenyl products [10]. Despite lower efficiency, this method offers advantages for substrates incompatible with palladium catalysis and provides access to specific substitution patterns difficult to achieve through other methods [10].

| Coupling Method | Catalyst System | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)₂Cl₂ | 110 | 24h-2days | 36-77 |

| Advanced Pd | Pd(dba)₂/DPDB | 110 | 24h | 65-98 |

| Ullmann | Cu bronze | 230 | 7 days | 20-38 |

Methoxycarbonylation and Derivative Formation Pathways

Cobalt-Catalyzed Methoxycarbonylation

Cobalt-catalyzed methoxycarbonylation of chlorobenzenes provides a valuable synthetic route for introducing carboxylate functionality into polychlorinated biphenyl frameworks [11]. This transformation operates under mild conditions (62°C, 1 bar carbon monoxide pressure) and demonstrates particular effectiveness for ortho-substituted chlorobenzenes [11].

The reaction mechanism proceeds through radical anion intermediates formed by electron transfer to the chlorobenzene substrate [11]. Computational studies reveal that the reaction follows a stepwise fragmentation pathway where initial electron transfer generates a π-type radical anion that subsequently undergoes carbon-chlorine bond cleavage [11]. The activation barrier for ortho-chlorine substitution (18.6 kJ/mol) is significantly lower than para-substitution (29.0 kJ/mol), explaining the observed regioselectivity [11].

Methoxycarbonylation of 2,4-dichlorotoluene yields a mixture of methyl 5-chloro-2-methylbenzoate (83% of mixture) and the corresponding isomer, with total yields of 23% [11]. The reaction demonstrates a universal positive ortho-effect, where proximity of any substituent to the reaction center accelerates methoxycarbonylation [11].

The methodology exhibits broad substrate scope, accommodating polychlorinated and monochloro derivatives with multiple substituents [11]. Optimization studies indicate that catalyst proportion, reaction time, and temperature significantly influence product distribution and overall efficiency [11].

Derivative Formation Through Functional Group Transformation

The nitrile functionality in biphenyl derivatives enables diverse chemical transformations for accessing functionalized polychlorinated biphenyl analogs [12]. Rhodium-catalyzed hydroacylation of 2-triazenylbenzaldehydes with terminal alkynes provides access to complex substituted biphenyl systems through sequential carbon-hydrogen functionalization [12].

This methodology demonstrates exceptional regiocontrol, delivering double carbon-hydrogen functionalization products in excellent yields with absolute regioselectivity [12]. The reaction tolerates various functional groups including alkyl chlorides, phenyl, and heteroaryl substituents [12]. Sequential transformations enable construction of pentasubstituted benzene derivatives through combination of alkyne hydroacylation, para-bromination, and ortho-olefination [12].

| Transformation | Catalyst | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Methoxycarbonylation | Co/CH₃OCH₂CH₃ | 62°C, 1 bar CO | 19-83 | ortho-selective |

| Hydroacylation | Rh(I)/dppe | Mild | >90 | High |

| Sequential C-H | Rh/Ag | Various | 70-95 | Excellent |

Degradation Byproducts and Reaction Intermediates

Enzymatic Hydroxylation Pathways

Cytochrome P450-mediated hydroxylation represents the primary metabolic pathway for 2',3,4-trichlorobiphenyl biotransformation [13]. This enzymatic process involves direct insertion of hydroxyl groups or formation of arene oxide intermediates with subsequent 1,2-shift to yield hydroxylated metabolites [13]. The hydroxylated polychlorinated biphenyl metabolites demonstrate greater persistence than parent compounds and exhibit enhanced toxicological activity [13].

The hydroxylation occurs preferentially at unsubstituted positions of the biphenyl ring, generating hydroxylated polychlorinated biphenyl products that retain in biological systems [13]. These metabolites accumulate in plasma and tissues of exposed organisms, contributing to long-term biological effects [13]. The hydroxylation pattern depends on the specific cytochrome P450 isoform involved, with different enzymes showing distinct regioselectivity preferences [13].

Anaerobic Dechlorination Processes

Anaerobic bacterial dechlorination of 2',3,4-trichlorobiphenyl proceeds through reductive elimination of chlorine substituents [14]. This process typically occurs under oxygen-limited conditions where specialized bacterial strains utilize polychlorinated biphenyls as electron acceptors [14]. The dechlorination preferentially removes chlorine atoms from meta and para positions, generating lower chlorinated congeners [15].

Studies with zinc-catalyzed dechlorination systems demonstrate that chlorine removal occurs preferentially at 4 and 4' positions of the biphenyl ring [15]. The dechlorination pathway proceeds sequentially from hexachlorobiphenyl through pentachlorobiphenyl to tetrachlorobiphenyl products [15]. Optimization of dechlorination conditions (150°C, 2.4 hours, 5% catalyst loading) achieves approximately 25% total polychlorinated biphenyl dechlorination efficiency [15].

Oxidative Degradation Mechanisms

Fenton oxidation of chlorinated aromatics generates complex mixtures of coupling products and oxidized intermediates [16]. When applied to 2-chlorophenol as a model compound, this process yields chlorinated biphenyls, chlorodiphenyl ethers, and chlorinated dibenzofurans through radical coupling reactions [16]. The formation of these products occurs via electrophilic attack of hydroxyl radicals on the aromatic ring, generating resonance-stabilized radicals that undergo subsequent coupling reactions [16].

The oxidative coupling mechanism involves initial hydrogen abstraction by hydroxyl radicals, followed by radical-radical coupling or addition reactions [16]. Under substoichiometric hydrogen peroxide conditions, coupling products predominate over complete mineralization, leading to formation of higher molecular weight chlorinated aromatics [16].

Hydrous pyrolysis of 2,2',3-trichlorobiphenyl at 131-165°C demonstrates activation energy of 124 kJ/mol for degradation processes [17]. This thermal treatment achieves approximately 40% destruction of the starting material over 18 days at 161°C [17]. The degradation products include chlorinated benzenediols and partially dechlorinated biphenyl derivatives [17].

Electrocatalytic Reduction Pathways

Electrocatalytic dechlorination using palladium-loaded carbon nanotubes provides efficient removal of chlorine substituents from polychlorinated biphenyl congeners . This process operates through electrochemical reduction at controlled potentials in methanol/water solutions . The dechlorination proceeds stepwise, with complete conversion to biphenyl and chloride ions achievable under optimized conditions .

The electrocatalytic mechanism involves adsorption of the polychlorinated biphenyl substrate onto the palladium catalyst surface, followed by electron transfer and carbon-chlorine bond cleavage . The process demonstrates high efficiency (>90%) for complete dechlorination of various polychlorinated biphenyl congeners .

| Degradation Pathway | Primary Products | Conditions | Efficiency (%) |

|---|---|---|---|

| Enzymatic Hydroxylation | OH-PCBs | 37°C, CYP450 | Variable |

| Anaerobic Dechlorination | Lower Cl-biphenyls | Bacterial | 25-40 |

| Fenton Oxidation | Coupled aromatics | H₂O₂/Fe²⁺ | Significant |

| Hydrous Pyrolysis | Benzenediols | 131-165°C | ~40 |

| Electrocatalytic | Biphenyl + Cl⁻ | Pd/CNT | >90 |

2',3,4-Trichlorobiphenyl, designated as Polychlorinated Biphenyl Congener 25 (PCB 25), represents one of twelve possible trichlorobiphenyl isomers and exhibits distinctive distribution patterns within commercial Aroclor formulations [1]. The compound is characterized by its International Union of Pure and Applied Chemistry name 2,4-dichloro-1-(3-chlorophenyl)benzene and molecular formula C12H7Cl3, with a molecular weight of 257.543 g/mol [2].

Within the commercial Aroclor mixture series, 2',3,4-Trichlorobiphenyl demonstrates variable concentrations that correlate inversely with the overall chlorine content of the formulation [3]. Aroclor 1242, containing approximately 42% chlorine by weight, exhibits the highest relative concentration of this congener at 0.14-0.18% by weight [3]. This distribution pattern reflects the synthetic chlorination process employed in commercial Polychlorinated Biphenyl production, where lower-chlorinated congeners predominate in mixtures with reduced total chlorine content.

Aroclor 1248, with 48% chlorine content, contains 0.00-0.13% of 2',3,4-Trichlorobiphenyl by weight, representing a significant reduction compared to Aroclor 1242 [3]. The higher-chlorinated formulations, Aroclor 1254 (54% chlorine) and Aroclor 1260 (60% chlorine), demonstrate trace concentrations of 0.01-0.02% and 0.02-0.08% respectively [3]. Aroclor 1016, despite its 41.5% chlorine content, exhibits lower concentrations (0.05-0.08%) due to its specialized production methodology that selectively removed higher-chlorinated congeners [3].

The congener-specific composition analysis reveals that trichlorobiphenyls, including 2',3,4-Trichlorobiphenyl, constitute a relatively minor fraction of most commercial Aroclor mixtures [4]. In Aroclor 1254, which has been extensively analyzed for congener-specific composition, trichlorobiphenyls represent approximately 0.39-1.26% of the total composition, with tetrachlorobiphenyls and pentachlorobiphenyls forming the predominant homolog groups [3].

The environmental significance of these distribution patterns extends beyond historical production, as environmental weathering processes can alter the relative concentrations of individual congeners [5]. Lower-chlorinated congeners such as 2',3,4-Trichlorobiphenyl demonstrate greater volatility and susceptibility to biodegradation compared to their higher-chlorinated counterparts, resulting in preferential depletion from environmental matrices over time [6] [5].

| Aroclor Mixture | Chlorine Content (%) | 2',3,4-Trichlorobiphenyl Content (%) | Primary Application |

|---|---|---|---|

| Aroclor 1016 | 41.5 | 0.05-0.08 | Capacitor fluids |

| Aroclor 1242 | 42.0 | 0.14-0.18 | Heat transfer fluids |

| Aroclor 1248 | 48.0 | 0.00-0.13 | Transformer oils |

| Aroclor 1254 | 54.0 | 0.01-0.02 | Industrial applications |

| Aroclor 1260 | 60.0 | 0.02-0.08 | High-temperature applications |

High-Resolution Gas Chromatography Separation Protocols

High-resolution gas chromatography constitutes the primary analytical methodology for congener-specific analysis of 2',3,4-Trichlorobiphenyl, with specialized stationary phases and optimized thermal programming essential for achieving adequate chromatographic resolution [7]. The unique structural characteristics of this congener, particularly its chlorine substitution pattern, necessitate careful selection of analytical conditions to prevent coelution with structurally similar trichlorobiphenyl isomers .

SPB-Octyl stationary phases have demonstrated superior selectivity for 2',3,4-Trichlorobiphenyl separation compared to conventional polydimethylsiloxane phases [7]. This selectivity enhancement results from the increased dipole-induced dipole interactions between the polarizable phenyl-containing stationary phase and the moderately polar Polychlorinated Biphenyl congener [7]. The SPB-Octyl column demonstrates distinctive elution characteristics, with noncoplanar congeners eluting before coplanar congeners within each chlorination level [7].

Optimal chromatographic conditions for 2',3,4-Trichlorobiphenyl analysis employ temperature programming initiating at 140°C with a 5-minute isothermal hold, followed by a 15°C/minute ramp to 210°C, then 6°C/minute to 240°C, and finally 15°C/minute to 300°C with a terminal isothermal period [9]. The injector temperature is maintained at 240°C with helium carrier gas flow rates of 4-5 mL/minute [9]. These conditions ensure complete elution of all Polychlorinated Biphenyl congeners while maintaining chromatographic resolution.

Column dimensions significantly influence separation efficiency, with 30-meter capillary columns of 0.25 mm internal diameter and 0.25 μm film thickness providing optimal performance [7]. The theoretical plate count for 2',3,4-Trichlorobiphenyl separation typically exceeds 30 plates per meter under atmospheric pressure conditions [10], indicating excellent chromatographic efficiency.

Retention time reproducibility represents a critical parameter for congener identification, with coefficients of variation typically below 0.1% for 2',3,4-Trichlorobiphenyl under optimized conditions [2]. The relative retention time compared to internal standards provides enhanced identification confidence, particularly when combined with mass spectrometric confirmation [2].

Sample introduction techniques employ splitless injection with 1-2 μL injection volumes to maximize sensitivity while maintaining peak shape integrity [11]. The splitless time is optimized to 1-2 minutes to prevent peak broadening while ensuring complete sample transfer to the analytical column [11].

Mass Spectrometric Quantification Strategies

Mass spectrometric quantification of 2',3,4-Trichlorobiphenyl employs multiple ionization and detection strategies optimized for sensitivity, selectivity, and analytical precision [12]. Electron ionization remains the predominant ionization technique, producing characteristic fragmentation patterns essential for congener identification and quantification [13].

Selected Ion Monitoring techniques focus on the molecular ion cluster at m/z 256/258/260, corresponding to the isotopic pattern of the trichlorinated biphenyl structure [12]. The base peak typically occurs at m/z 256, with isotopic peaks at m/z 258 and 260 reflecting the natural abundance of chlorine-37 [12]. Additional confirmation ions include m/z 221/223 (loss of chlorine) and m/z 186/188 (loss of two chlorines) [13].

Multiple Reaction Monitoring approaches utilize tandem mass spectrometry for enhanced selectivity and reduced matrix interference [12]. The primary transition monitors m/z 256 → 221, representing the loss of chlorine from the molecular ion [12]. Secondary transitions include m/z 256 → 186 and m/z 258 → 223, providing additional confirmation of congener identity [12].

High-resolution mass spectrometry techniques achieve enhanced specificity through accurate mass measurement, with mass accuracy typically better than 5 parts per million for 2',3,4-Trichlorobiphenyl [14]. The exact mass of 255.961333 Da for the molecular ion enables discrimination from isobaric interferences that may compromise identification using low-resolution techniques [14].

Isotope dilution quantification employs carbon-13 labeled 2',3,4-Trichlorobiphenyl as an internal standard, providing compensation for extraction efficiency variations and instrumental response fluctuations [15]. The deuterated analog 2',3,4-Trichlorobiphenyl-3',4',5',6'-D4 serves as an alternative internal standard, with its molecular weight of 261.5676 g/mol providing adequate mass separation for quantitative analysis [15].

Quantification limits vary significantly with the analytical approach employed. Gas chromatography-electron capture detection achieves detection limits of 0.1-1.0 ng/L [11], while gas chromatography-mass spectrometry in selected ion monitoring mode reaches 0.05-0.5 ng/L [11]. Tandem mass spectrometry approaches extend sensitivity to 0.01-0.1 ng/L [12], and high-resolution mass spectrometry can achieve detection limits below 0.001 ng/L under optimized conditions [14].

Matrix effects significantly influence quantification accuracy, particularly in complex environmental samples containing elevated concentrations of co-extracted organic compounds [16]. Matrix-matched calibration standards and standard addition techniques provide compensation for these effects, ensuring quantitative accuracy across diverse sample types [16].

| Detection Method | Detection Limit (ng/L) | Linear Range (orders) | Precision (%RSD) |

|---|---|---|---|

| GC-ECD | 0.1-1.0 | 3-4 | 5-15 |

| GC-MS (SIM) | 0.05-0.5 | 4-5 | 3-10 |

| GC-MS/MS (MRM) | 0.01-0.1 | 4-6 | 2-8 |

| HRGC-HRMS | 0.001-0.01 | 5-6 | 1-5 |

Coelution Challenges in Congener-Specific Polychlorinated Biphenyl Analysis

Coelution represents the primary analytical challenge in congener-specific analysis of 2',3,4-Trichlorobiphenyl, arising from the structural similarity among trichlorobiphenyl isomers and the complexity of environmental Polychlorinated Biphenyl mixtures . Critical coelution pairs involving 2',3,4-Trichlorobiphenyl include 2,4',5-Trichlorobiphenyl (PCB 31) and 3,3',4-Trichlorobiphenyl (PCB 35), which demonstrate similar retention characteristics under standard gas chromatographic conditions [17].

Chromatographic resolution between 2',3,4-Trichlorobiphenyl and its coeluting congeners requires specialized analytical conditions and advanced separation techniques [7]. Comprehensive two-dimensional gas chromatography provides enhanced resolution through orthogonal separation mechanisms, with the first dimension employing nonpolar stationary phases and the second dimension utilizing polar or semi-polar phases [18].

Resolution factors quantify separation adequacy between coeluting congeners, with values greater than 1.5 considered acceptable for quantitative analysis [19]. Under optimized conditions using SPB-Octyl stationary phases, the resolution between 2',3,4-Trichlorobiphenyl and PCB 31 typically achieves values of 1.8-2.2 [7], providing adequate separation for most analytical purposes.

Peak capacity calculations indicate that conventional single-dimension gas chromatography can resolve approximately 100-120 of the 209 possible Polychlorinated Biphenyl congeners [7]. The remaining congeners, including some trichlorobiphenyl isomers, require advanced separation techniques or alternative analytical approaches for individual quantification [7].

Mass spectrometric discrimination provides partial resolution of coeluting congeners through distinctive fragmentation patterns or selected reaction monitoring transitions [17]. However, structurally similar trichlorobiphenyl isomers often produce nearly identical mass spectra, limiting the effectiveness of this approach [17].

Advanced separation strategies include multidimensional gas chromatography systems that employ column switching or comprehensive two-dimensional separation [18]. These techniques achieve theoretical peak capacities exceeding 1000, sufficient for complete resolution of all Polychlorinated Biphenyl congeners [18].

Sample preparation modifications can reduce coelution challenges through selective fractionation of Polychlorinated Biphenyl homolog groups [16]. Silica gel column chromatography with gradient elution separates trichlorobiphenyls from higher-chlorinated congeners, simplifying subsequent gas chromatographic analysis [16].

Method validation requirements for coelution assessment include demonstration of baseline resolution (valley-to-peak ratio ≥ 0.5) or alternative quantification approaches such as peak deconvolution algorithms [20]. Recovery studies using synthetic mixtures of potentially coeluting congeners verify analytical accuracy under challenging separation conditions [20].

Environmental implications of coelution challenges extend beyond analytical considerations, as misidentification or inaccurate quantification of individual congeners can compromise risk assessment and regulatory compliance determinations [5]. The toxicological significance of specific Polychlorinated Biphenyl congeners necessitates accurate individual quantification rather than homolog group analysis [5].

| Coeluting Congener Pair | Retention Time Difference (min) | Resolution Factor | Separation Method |

|---|---|---|---|

| PCB 25 vs PCB 31 | 0.08-0.12 | 1.8-2.2 | SPB-Octyl GC |

| PCB 25 vs PCB 35 | 0.05-0.09 | 1.2-1.6 | Standard GC |

| PCB 25 vs PCB 22 | 0.15-0.25 | 2.8-3.2 | High-resolution GC |

| PCB 25 vs Matrix | Variable | <1.0 | GC×GC required |

The analytical challenges associated with 2',3,4-Trichlorobiphenyl detection and quantification reflect the broader complexity of congener-specific Polychlorinated Biphenyl analysis [21]. Technological advances in chromatographic separation, mass spectrometric detection, and data processing continue to improve analytical capabilities, enabling more accurate environmental monitoring and exposure assessment [18].

XLogP3

LogP

UNII

GHS Hazard Statements

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard